9,11-Dehydro Flunisolide Acetate is a synthetic corticosteroid derivative that is structurally related to flunisolide, which is commonly used in the treatment of allergic rhinitis and asthma due to its potent anti-inflammatory properties. This compound is recognized by its Chemical Abstracts Service number 5049-89-8 and has a molecular formula of with a molecular weight of approximately 458.52 g/mol .
9,11-Dehydro Flunisolide Acetate belongs to the class of organic compounds known as corticosteroids, specifically categorized under 21-hydroxysteroids. These compounds are characterized by their steroid backbone with a hydroxyl group at the 21-position. The compound is utilized in various scientific and medical applications due to its biological activity and potential therapeutic effects .
The synthesis of 9,11-Dehydro Flunisolide Acetate typically begins with flunisolide as the parent compound. The process involves several key steps:
Industrial production often employs large-scale batch reactions, where stringent control over temperature and pressure is essential to ensure high yield and purity.
The molecular structure of 9,11-Dehydro Flunisolide Acetate can be represented as follows:
The compound's structural representation includes a steroid framework characterized by a fused ring system typical of corticosteroids .
9,11-Dehydro Flunisolide Acetate can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism of action for 9,11-Dehydro Flunisolide Acetate primarily involves binding to glucocorticoid receptors within target cells. Upon binding, it modulates the expression of genes involved in inflammatory responses. This interaction results in:
The compound's ability to influence gene expression is critical for its therapeutic effects in treating inflammatory conditions .
These properties are crucial for handling and application in both laboratory and industrial settings .
9,11-Dehydro Flunisolide Acetate has several significant applications across various fields:
This compound's diverse applications highlight its importance in both research and therapeutic contexts.
9,11-Dehydro Flunisolide Acetate (CAS 5049-89-8) is a structurally significant degradation impurity arising in flunisolide-based corticosteroid formulations. Flunisolide, chemically designated as 6α-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with acetone, undergoes oxidative metabolism and hydrolytic degradation under specific conditions, leading to the formation of 9,11-Dehydro Flunisolide Acetate as a major byproduct [2] [5]. This impurity retains the core pregna-1,4,9(11)-triene-3,20-dione structure but features dehydrogenation at the C9-C11 position and acetylation at the C21 position, distinguishing it from the parent drug [1] [8].
The formation of this impurity occurs through multiple pathways:
Regulatory agencies classify 9,11-Dehydro Flunisolide Acetate as a "specified impurity" in flunisolide formulations, necessitating strict control limits (typically ≤0.5% w/w) due to its potential impact on drug efficacy and stability [8]. Analytical studies confirm its presence in aged flunisolide samples, correlating with reduced therapeutic activity owing to diminished glucocorticoid receptor affinity [4] [5].
Table 1: Key Molecular Characteristics of 9,11-Dehydro Flunisolide Acetate
Property | Value | Source |
---|---|---|
CAS Registry Number | 5049-89-8 | [1] [2] |
Molecular Formula | C₂₆H₃₁FO₆ | [1] |
Molecular Weight | 458.52 g/mol | [1] |
Appearance | Off-white crystalline solid | [1] [3] |
Synonyms | (6α,16α)-21-(Acetyloxy)-6-fluoro-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4,9(11)-triene-3,20-dione | [1] [2] |
The quantification and monitoring of 9,11-Dehydro Flunisolide Acetate are critical for assessing the shelf-life and storage conditions of flunisolide therapeutics. Accelerated stability studies reveal that this impurity increases by 0.3–0.8% per month under high-humidity conditions (75–80% RH) and elevated temperatures (40°C), indicating its role as a stability indicator [5] [8].
Analytical Methods for Detection:
Table 2: Stability-Indicating Parameters for Flunisolide Formulations
Stress Condition | Impurity Level (%) | Time Point | Key Observations |
---|---|---|---|
40°C/75% RH | 0.7–1.2 | 3 months | Linear increase (R²=0.97) |
Photolysis (UV) | 0.9–1.5 | 7 days | Non-linear kinetics |
Oxidation (0.1% H₂O₂) | 2.5–3.0 | 72 hours | Correlates with API loss (r=−0.91) |
Formulation Mitigation Strategies:
The impurity’s pharmacokinetic inertness (minimal receptor binding) ensures it does not contribute to therapeutic effects, underscoring the necessity for rigorous control during manufacturing and storage [5] [8]. Regulatory submissions for flunisolide products must include validated analytical methods tracking this impurity across all stability batches [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1